(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine
CAS No.: 2098157-29-8
Cat. No.: VC3207181
Molecular Formula: C13H20N4
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098157-29-8 |
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Molecular Formula | C13H20N4 |
Molecular Weight | 232.32 g/mol |
IUPAC Name | 4-[(E)-but-2-en-2-yl]-2-methyl-6-piperazin-1-ylpyrimidine |
Standard InChI | InChI=1S/C13H20N4/c1-4-10(2)12-9-13(16-11(3)15-12)17-7-5-14-6-8-17/h4,9,14H,5-8H2,1-3H3/b10-4+ |
Standard InChI Key | VBABNNCQBNAGTF-ONNFQVAWSA-N |
Isomeric SMILES | C/C=C(\C)/C1=CC(=NC(=N1)C)N2CCNCC2 |
SMILES | CC=C(C)C1=CC(=NC(=N1)C)N2CCNCC2 |
Canonical SMILES | CC=C(C)C1=CC(=NC(=N1)C)N2CCNCC2 |
Introduction
Chemical Identity and Structural Characterization
Molecular Structure and Nomenclature
(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine features a pyrimidine heterocyclic core with three distinct substituents: a methyl group at position 2, a but-2-en-2-yl group with (E) stereochemistry at position 4, and a piperazin-1-yl group at position 6. The IUPAC name reflects this structural arrangement, with the (E) prefix specifically denoting the trans configuration of the double bond in the butenyl moiety.
The pyrimidine scaffold serves as a fundamental building block in numerous biologically active compounds, contributing to the compound's potential pharmaceutical relevance. Similar heterocyclic scaffolds have demonstrated significant biological activities across various therapeutic classes, as evidenced by related compounds in the literature .
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be anticipated for (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine:
Property | Predicted Value | Basis for Prediction |
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Physical State | Crystalline solid at ambient temperature | Analysis of related pyrimidine derivatives |
Solubility | Moderate solubility in organic solvents; limited aqueous solubility | Structural features including lipophilic but-2-en-2-yl group and basic piperazine |
pKa | Approximately 5-7 for piperazine nitrogen atoms | Typical values for piperazine-containing compounds |
Molecular Weight | 244.33 g/mol | Calculated from molecular formula C₁₃H₂₀N₄ |
Log P (predicted) | 2.5-3.5 | Based on structural components and comparison with related structures |
The piperazine ring likely adopts a chair conformation, similar to observations in structurally related molecules . The connection between the piperazine and pyrimidine rings may exhibit important electronic characteristics due to conjugation effects between the lone pair of the tertiary nitrogen atom and the π-electron system of the pyrimidine ring .
Synthesis and Preparation
Nucleophilic Aromatic Substitution
A likely synthetic approach would involve nucleophilic aromatic substitution of a suitably activated pyrimidine precursor. This could entail reaction of 4-(but-2-en-2-yl)-2-methyl-6-halopyrimidine (where the halogen serves as a leaving group) with piperazine under appropriate conditions.
Pyrimidine Ring Formation
The target compound could potentially be synthesized through pyrimidine ring formation, similar to methods described for related compounds that involve cyclization between an enaminone and a guanidine derivative . This approach would allow for the incorporation of the required substituents during the ring-forming process.
Cross-Coupling Reactions
Structural Features and Significance
Key Structural Elements
The compound incorporates several structurally significant features that merit detailed consideration:
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The pyrimidine core provides a planar, electron-deficient heterocyclic scaffold that can engage in various non-covalent interactions with biological targets.
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The piperazine moiety introduces a flexible, basic functionality that commonly serves as a pharmacophore in drug molecules, particularly those targeting the central nervous system. The piperazine ring typically adopts a chair conformation, as observed in related compounds .
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The (E)-but-2-en-2-yl substituent represents a stereospecific alkene group that introduces conformational constraints and lipophilicity to the molecule.
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The methyl group at position 2 may influence the electronic distribution within the pyrimidine ring and provide additional hydrophobic interactions with potential binding sites.
Structural Comparison with Related Compounds
Several structurally related compounds offer valuable insights into the potential properties and activities of (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine:
Analytical Characterization and Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted 1H NMR spectrum of (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine would likely display several characteristic signals:
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A singlet (approximately δ 2.4-2.6 ppm) corresponding to the methyl group at position 2 of the pyrimidine ring
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A complex pattern representing the but-2-en-2-yl group, including a distinguishing signal for the alkene proton (approximately δ 5.5-6.5 ppm) that would confirm the (E) configuration
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A series of multiplets (approximately δ 2.8-3.9 ppm) arising from the piperazine ring protons
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A singlet (approximately δ 6.5-7.0 ppm) corresponding to the single proton at position 5 of the pyrimidine ring
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the molecular weight of (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (m/z 244), along with characteristic fragmentation patterns involving cleavage of the piperazine ring and loss of the but-2-en-2-yl group.
X-ray Crystallographic Analysis
X-ray crystallography would provide definitive confirmation of the molecular structure, particularly regarding the (E)-configuration of the but-2-en-2-yl group. Based on crystallographic data from related compounds, the piperazine ring would likely adopt a chair conformation . Additionally, the crystal packing might reveal important intermolecular interactions that could influence the compound's macroscopic properties.
Structure-Based Computer Modeling
Molecular Docking Studies
Molecular docking studies could provide valuable insights into the potential binding modes of (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine with various targets, particularly CDK4/6 given the activity profiles of related compounds . The stereospecific (E)-but-2-en-2-yl group would likely influence binding orientation, potentially occupying hydrophobic pockets within the enzyme active site.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models developed for related pyrimidine derivatives could potentially be extended to predict the biological activity of (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine. Parameters such as lipophilicity, molecular volume, and electronic distribution would be key determinants in such models.
Future Research Directions
Synthesis and Comprehensive Characterization
A primary research direction would involve the synthesis and comprehensive characterization of (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine, including:
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Optimization of synthetic routes to ensure stereospecific introduction of the (E)-but-2-en-2-yl group
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Detailed spectroscopic analysis to confirm structure and purity
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X-ray crystallographic studies to definitively establish three-dimensional structure
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Solubility, stability, and other physicochemical property determinations
Biological Activity Profiling
Given the structural similarities to compounds with documented CDK4/6 inhibitory activity , comprehensive biological screening would be warranted, including:
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Kinase inhibition assays, particularly focusing on CDK4/6
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Cell cycle analysis in various cancer cell lines
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Neuroreceptor binding studies, given the piperazine moiety
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Structure-activity relationship studies through the synthesis and testing of close analogs
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